molecular formula C18H24N4O3 B12979241 rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one

rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12979241
M. Wt: 344.4 g/mol
InChI Key: NNHQEFNCRLBWKF-LSDHHAIUSA-N
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Description

rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one: is a synthetic organic compound that belongs to the class of phenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the phenoxy group, the pyrrolidine ring, and the triazole moiety. Common synthetic routes may include:

    Formation of the Phenoxy Group: This step involves the reaction of 2-ethylphenol with an appropriate halogenated compound under basic conditions.

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Formation of the Triazole Moiety: This step typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the ethyl group.

    Reduction: Reduction reactions may target the triazole moiety or the carbonyl group.

    Substitution: The phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. This could include its effects on enzymes, receptors, or other biological targets.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism of action of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one would depend on its specific biological or chemical target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethylphenoxy)ethanol: A simpler analog without the pyrrolidine and triazole moieties.

    1-(2-Ethylphenoxy)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: A similar compound with a different substitution pattern.

Uniqueness

The uniqueness of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination may allow for specific interactions with biological targets or unique reactivity in chemical reactions.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-ethylphenoxy)-1-[(2R,4S)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C18H24N4O3/c1-4-13-7-5-6-8-16(13)25-11-17(23)22-10-14(24-3)9-15(22)18-20-19-12-21(18)2/h5-8,12,14-15H,4,9-11H2,1-3H3/t14-,15+/m0/s1

InChI Key

NNHQEFNCRLBWKF-LSDHHAIUSA-N

Isomeric SMILES

CCC1=CC=CC=C1OCC(=O)N2C[C@H](C[C@@H]2C3=NN=CN3C)OC

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)N2CC(CC2C3=NN=CN3C)OC

Origin of Product

United States

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